molecular formula C12H13BrN2O B1518639 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 1157273-16-9

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No.: B1518639
CAS No.: 1157273-16-9
M. Wt: 281.15 g/mol
InChI Key: JDBWNHVPBRFVGZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile is a chemical compound characterized by its bromophenyl and morpholinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of 2-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the bromophenyl intermediate, followed by its reaction with morpholine. The process is optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromophenyl or morpholinyl groups can produce a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Bromophenyl oxides, morpholinyl oxides.

  • Reduction products: Reduced bromophenyl derivatives, reduced morpholinyl derivatives.

  • Substitution products: Bromophenyl-substituted compounds, morpholinyl-substituted compounds.

Scientific Research Applications

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the morpholinyl group can modulate biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile is compared with other similar compounds to highlight its uniqueness:

  • 2-Bromophenylacetonitrile: Similar in structure but lacks the morpholinyl group, resulting in different reactivity and applications.

  • 2-(Morpholin-4-yl)acetonitrile: Lacks the bromophenyl group, leading to different chemical properties and uses.

  • 2-Bromophenylmorpholine: Contains both bromophenyl and morpholinyl groups but in a different structural arrangement, affecting its reactivity and applications.

Properties

IUPAC Name

2-(2-bromophenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWNHVPBRFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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